3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
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Overview
Description
3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves a multi-step process. One common method includes the Michael addition, transesterification, and nucleophilic addition reactions. For instance, the reaction of 3-trifluoroacetyl coumarins with phenols in the presence of an organic base can yield the desired product . The products are often characterized by infrared spectroscopy (IR), hydrogen nuclear magnetic resonance spectroscopy (1H-NMR), carbon nuclear magnetic resonance spectroscopy (13C-NMR), and high-resolution mass spectrometry (HRMS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxopropoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals . The molecular pathways involved often include redox reactions and interactions with cellular enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(7-oxofuro[3,2-g]chromen-6-yl)acetic acids: These compounds are modified psoralen analogs and share a similar chromene core structure.
6a,12b-Dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones: These derivatives are synthesized via Michael addition and nucleophilic addition reactions and exhibit antifungal activity.
6-hydroxy-chromanols and -chromenols: These compounds are derived from substituted 1,4-benzoquinones and have diverse biological activities.
Uniqueness
What sets 3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one apart is its unique structural arrangement, which combines the chromene core with an oxopropoxy group. This combination enhances its reactivity and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(2-oxopropoxy)-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C17H18O4/c1-11(18)10-20-12-7-8-14-13-5-3-2-4-6-15(13)17(19)21-16(14)9-12/h7-9H,2-6,10H2,1H3 |
InChI Key |
OHGBRZXQKVPTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C3=C(CCCCC3)C(=O)O2 |
Origin of Product |
United States |
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